Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Overview
Description
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is a chemical compound with the molecular formula C12H17IN2O5. This compound is a heterobifunctional cross-linking reagent, meaning it contains two different functional groups that can react with different molecules. It is commonly used in biochemical and pharmaceutical research for labeling and modifying proteins and other biomolecules.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The iodoacetyl group is introduced through a reaction with iodoacetic acid in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).
Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.
Types of Reactions:
Amide Bond Formation: this compound can react with primary amines to form amide bonds.
Thioether Formation: It can also react with free sulfhydryl groups (-SH) to form thioether linkages.
Common Reagents and Conditions:
Primary Amines: Typically, reactions with primary amines are carried out in buffered solutions at pH 7.5.
Sulfhydryl Groups: Reactions with sulfhydryl groups are also performed in buffered solutions at pH 7.5.
Major Products Formed:
Amide-linked Products: When reacting with primary amines, the major product is an amide-linked molecule.
Thioether-linked Products: When reacting with sulfhydryl groups, the major product is a thioether-linked molecule.
Scientific Research Applications
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is widely used in scientific research due to its ability to cross-link biomolecules. Its applications include:
Protein Labeling: It is used to label proteins with fluorescent tags or other markers for detection and imaging.
Cross-Linking Reagent: It serves as a cross-linking reagent to study protein-protein interactions and protein structure.
Drug Development: It is used in the development of therapeutic proteins and peptides by facilitating the conjugation of drugs to targeting molecules.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with target molecules. The iodoacetyl group reacts with primary amines to form stable amide bonds, while the ester group can react with sulfhydryl groups to form thioether bonds. These reactions allow for the specific labeling and modification of biomolecules, enabling researchers to study their structure and function.
Comparison with Similar Compounds
SMCC
BS3
N-hydroxysuccinimide (NHS) esters
Properties
IUPAC Name |
methyl 6-[(2-iodoacetyl)amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO3/c1-14-9(13)5-3-2-4-6-11-8(12)7-10/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLSAKPPTFOPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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